molecular formula C21H18N2O6 B12213754 methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate

methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate

Cat. No.: B12213754
M. Wt: 394.4 g/mol
InChI Key: OCCHEYLWSWEQHR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The benzofuran moiety can be introduced through a cyclization reaction involving o-hydroxyacetophenones under basic conditions . The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate stands out due to its unique combination of the indole and benzofuran moieties, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 6-methoxy-3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C21H18N2O6/c1-26-12-7-8-13-14(10-12)22-18(21(25)28-3)17(13)23-20(24)16-9-11-5-4-6-15(27-2)19(11)29-16/h4-10,22H,1-3H3,(H,23,24)

InChI Key

OCCHEYLWSWEQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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